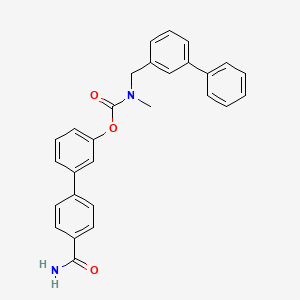
WWL123
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WWL123 involves the reaction of [1,1’-biphenyl]-3-ylmethylamine with N-methylcarbamic acid chloride to form the intermediate N-([1,1’-biphenyl]-3-ylmethyl)-N-methylcarbamic acid. This intermediate is then reacted with 4’-aminocarbonyl [1,1’-biphenyl]-4-yl ester under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, precise temperature control, and advanced purification techniques to ensure the final product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions: WWL123 primarily undergoes hydrolysis reactions due to its carbamate functional group. It can also participate in substitution reactions under specific conditions .
Common Reagents and Conditions:
Hydrolysis: Typically involves acidic or basic conditions, with water or alcohol as the solvent.
Substitution: Requires nucleophilic reagents and may involve catalysts to facilitate the reaction.
Major Products: The hydrolysis of this compound results in the formation of [1,1’-biphenyl]-3-ylmethylamine and N-methylcarbamic acid .
Scientific Research Applications
WWL123 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme inhibition and the role of ABHD6 in various biochemical pathways.
Biology: Helps in understanding the metabolic pathways involving endocannabinoids and their regulation.
Medicine: Investigated for its potential therapeutic effects in treating epilepsy, Huntington’s disease, and other neurodegenerative disorders
Industry: Utilized in the development of new pharmaceuticals targeting neurological conditions.
Mechanism of Action
WWL123 exerts its effects by inhibiting the enzyme α/β-hydrolase domain-containing protein 6 (ABHD6). This enzyme is involved in the hydrolysis of 2-arachidonoyl glycerol, a key endocannabinoid that regulates neurotransmitter release. By inhibiting ABHD6, this compound increases the availability of 2-arachidonoyl glycerol, which in turn enhances presynaptic inhibition and reduces neuronal excitability. This mechanism is particularly beneficial in reducing seizure incidence and severity .
Comparison with Similar Compounds
WWL123 analogue-1: An analogue of this compound with similar inhibitory effects on ABHD6.
Other ABHD6 inhibitors: Compounds such as WWL70 and WWL229 also inhibit ABHD6 but differ in their selectivity and potency.
Uniqueness of this compound: this compound stands out due to its high selectivity for ABHD6, its ability to cross the blood-brain barrier, and its demonstrated efficacy in reducing seizures in various animal models. These properties make it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
[3-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-phenylphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3/c1-30(19-20-7-5-10-24(17-20)21-8-3-2-4-9-21)28(32)33-26-12-6-11-25(18-26)22-13-15-23(16-14-22)27(29)31/h2-18H,19H2,1H3,(H2,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMMESWNJMOPIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)OC3=CC=CC(=C3)C4=CC=C(C=C4)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
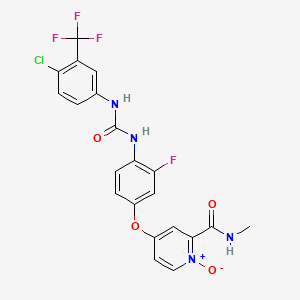

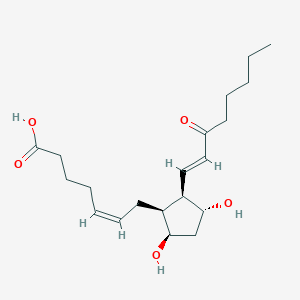
![(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane](/img/structure/B570023.png)
![2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B570024.png)
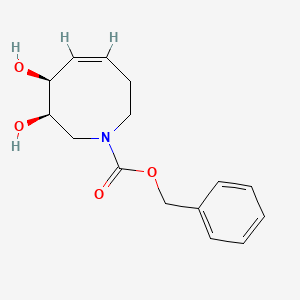
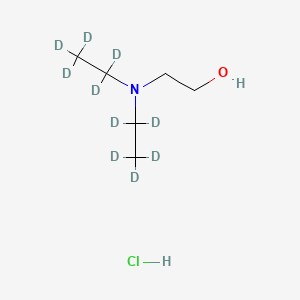
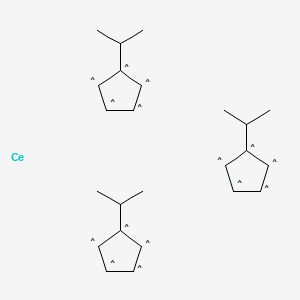

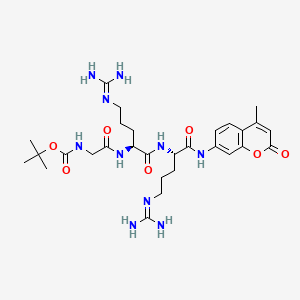
![Ethanone, 1-(1-methylbicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)- (9CI)](/img/new.no-structure.jpg)

